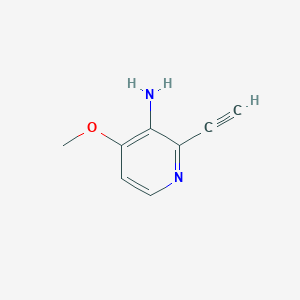

2-Ethynyl-4-methoxypyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-ethynyl-4-methoxypyridin-3-amine |

InChI |

InChI=1S/C8H8N2O/c1-3-6-8(9)7(11-2)4-5-10-6/h1,4-5H,9H2,2H3 |

InChI Key |

CZUSEFFKLFBAIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)C#C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 4 Methoxypyridin 3 Amine and Its Precursors

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The construction of the substituted pyridine core of 2-ethynyl-4-methoxypyridin-3-amine requires a carefully planned sequence of reactions to introduce the methoxy (B1213986), amino, and halo-substituents at the desired positions.

Synthesis of Halogenated and Nitrated Methoxypyridine Intermediates

The journey towards this compound often commences with the synthesis of appropriately substituted pyridine precursors. Halogenated pyridines, particularly bromo- and iodo-derivatives, are valuable intermediates as the halogen atom can be readily displaced or utilized in cross-coupling reactions. wikipedia.orgresearchgate.net For instance, the directed lithiation of 2-bromo-4-methoxypyridine (B110594) can be employed to introduce substituents at specific positions. researchgate.net

Nitropyridine derivatives also serve as crucial building blocks. nih.gov The nitro group can act as a directing group for subsequent reactions and can be reduced to an amino group at a later stage in the synthetic sequence. The synthesis of these nitropyridine intermediates can be achieved through various methods, including the nitration of pyridine derivatives, although direct nitration can be challenging and may require specific reagents like nitronium tetrafluoroborate. wikipedia.org

Introduction of the Methoxy Group to the Pyridine Ring

The methoxy group is a key feature of the target molecule, and its introduction to the pyridine ring is a critical step. One common method is the nucleophilic substitution of a suitable leaving group, such as a halogen, with sodium methoxide. nih.gov For example, 4-chloropyridine (B1293800) hydrochloride can be converted to 4-methoxypyridine (B45360) through reaction with sodium methoxide. researchgate.net The presence of a methoxy group can influence the reactivity and basicity of the pyridine ring, which can be advantageous in subsequent synthetic steps. nih.govnih.gov Specifically, a 2-methoxy group can reduce the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect. nih.gov

| Precursor | Reagent | Product | Reference |

| 2,6-dibromo-3-aminopyridine | Sodium methoxide | 6-bromo-2-methoxy-3-aminopyridine | nih.gov |

| 4-chloropyridine hydrochloride | Sodium methoxide | 4-methoxypyridine | researchgate.net |

Formation of Aminopyridine Scaffolds via Precursor Modification

The final key substituent on the pyridine ring is the amine group. This is often introduced by the reduction of a nitro group. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. The resulting aminopyridine scaffold is then ready for the introduction of the ethynyl (B1212043) moiety. The synthesis of 2-aminopyridine (B139424) derivatives can also be achieved through multicomponent reactions, offering an efficient route to these important building blocks. nih.gov

Ethynylation Reactions for Alkyne Moiety Introduction

With the fully functionalized aminopyridine scaffold in hand, the final crucial step is the introduction of the ethynyl group at the 2-position.

Sonogashira Cross-Coupling Methodologies

The Sonogashira reaction is the premier method for forming carbon-carbon bonds between sp2-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne). wikipedia.orgmdpi.comorganic-chemistry.org This reaction is instrumental in the synthesis of this compound, typically involving the coupling of a halogenated pyridine precursor with a suitable terminal alkyne. mdpi.comscirp.org The reaction is generally carried out under mild conditions, making it suitable for complex molecules. wikipedia.org

The general scheme for the Sonogashira coupling is as follows:

Where R1 is an aryl or vinyl group, X is a halide (I, Br, Cl) or triflate, and R2 is a substituent on the alkyne.

The success of the Sonogashira reaction relies heavily on the catalytic system, which typically consists of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.com The palladium catalyst facilitates the oxidative addition to the aryl halide and the reductive elimination to form the final product, while the copper co-catalyst activates the terminal alkyne. youtube.com

Optimization of the reaction conditions, including the choice of palladium source (e.g., Pd(PPh3)4, PdCl2(PPh3)2), copper salt (e.g., CuI), base (e.g., triethylamine (B128534), diethylamine), and solvent, is crucial for achieving high yields and minimizing side reactions like the homocoupling of the alkyne (Glaser coupling). mdpi.comorganic-chemistry.orgacs.org While the copper co-catalyst is generally beneficial, copper-free Sonogashira protocols have also been developed to avoid issues associated with its use. acs.orglibretexts.org Research has shown that the choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency. mdpi.comscirp.org

| Catalyst Component | Role in Sonogashira Reaction | Common Examples | Reference |

| Palladium Catalyst | Oxidative addition and reductive elimination | Pd(PPh3)4, PdCl2(PPh3)2 | wikipedia.orgmdpi.com |

| Copper(I) Co-catalyst | Activation of the terminal alkyne | CuI | wikipedia.orgmdpi.comyoutube.com |

| Base | Neutralizes the hydrogen halide byproduct | Triethylamine, Diethylamine | wikipedia.orgorganic-chemistry.org |

Utilization of Trialkylsilylacetylene Reagents for Ethynyl Protection and Subsequent Deprotection

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne). youtube.com In the synthesis of this compound, a common precursor would be a halogenated pyridine, such as 2-chloro-4-methoxy-3-nitropyridine.

To prevent side reactions, particularly the homocoupling of the terminal alkyne (Glaser coupling), the alkyne is often protected with a trialkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group. wikipedia.orggelest.com Trimethylsilylacetylene is a convenient liquid reagent that couples with the halopyridine under standard Sonogashira conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a suitable solvent. wikipedia.orgorganic-chemistry.org

The reaction proceeds via a catalytic cycle involving the oxidative addition of the halopyridine to the Pd(0) species, followed by transmetalation with a copper acetylide (formed in situ) and reductive elimination to yield the TMS-protected product, 2-((trimethylsilyl)ethynyl)-4-methoxy-3-nitropyridine. youtube.com

Table 1: Representative Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF / Toluene | Room Temp. to Reflux | The most classic and widely used conditions. researchgate.net |

| Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | DMF | Room Temperature | Effective for a range of aryl halides. |

Once the silyl-protected alkyne is installed, the TMS group must be removed to yield the terminal alkyne. This deprotection is typically achieved under mild basic or fluoride-mediated conditions. Reagents such as potassium carbonate in methanol, or fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) in THF, effectively cleave the silicon-carbon bond to reveal the desired ethynyl group. reddit.comyoutube.com The choice of deprotection agent depends on the compatibility with other functional groups on the molecule. For a substrate containing a nitro group, milder conditions like K₂CO₃/MeOH are often preferred. reddit.com

Alternative Ethynylation Approaches

While the use of silyl-protected acetylenes is prevalent, alternative methods can introduce the ethynyl group. One approach is the use of ethynylmagnesium bromide or a similar organometallic reagent in a Negishi-type coupling, though this can sometimes be lower yielding for heteroaromatic substrates. Another option involves using acetylene (B1199291) gas directly. wikipedia.org However, this presents significant handling challenges due to its gaseous nature and high reactivity, often leading to poor selectivity and the formation of bis-alkynylated byproducts. For these reasons, the two-step protection/deprotection sequence with trialkylsilylacetylenes remains the more controlled and favored methodology in complex syntheses. wikipedia.orggelest.com

Methods for Amino Group Installation

The introduction of the C-3 amino group is another key transformation. This is typically accomplished late in the synthesis by reducing a precursor nitro group, which serves as a masked form of the amine.

Reductive Transformations of Nitro-Substituted Precursors

The reduction of a nitro group on the pyridine ring to an amine is a common and efficient transformation. A precursor like 2-ethynyl-4-methoxy-3-nitropyridine can be reduced to the target this compound. A variety of reducing agents can be employed for this purpose.

Classic methods include the use of metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid. These methods are robust and cost-effective. More modern approaches utilize catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. However, care must be taken with catalytic hydrogenation, as under certain conditions, the alkyne triple bond could also be reduced. khanacademy.org To avoid this, specific catalysts or conditions for selective nitro group reduction are necessary. One-pot reductive amination protocols, which can convert a nitro compound directly into a secondary or tertiary amine, also rely on the initial reduction of the nitro group to a primary amine in situ. nih.govnih.gov

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| Fe / Acetic Acid | Ethanol / Water | Reflux | Classic, reliable, and tolerates many functional groups. |

| SnCl₂·2H₂O | Ethanol | Reflux | Effective but can generate tin-based waste. |

| H₂ / Pd/C | Methanol / Ethyl Acetate (B1210297) | Room Temperature | Highly efficient, but may require careful control to avoid alkyne reduction. |

Direct Amination Strategies and Mechanistic Insights

Directly installing an amino group onto the pyridine ring is an alternative to the nitro-reduction pathway. However, achieving the desired C-3 regiochemistry on a 4-methoxypyridine ring presents a significant challenge. Classical methods like the Chichibabin reaction (using sodium amide) typically direct amination to the C-2 or C-6 positions due to the electronic nature of the pyridine ring.

Modern direct amination methods often involve the activation of the pyridine as its N-oxide. Treatment of a pyridine N-oxide with activating agents like Ts₂O in the presence of an amine can lead to highly regioselective 2-amination. Current time information in Bangalore, IN.jmcs.org.mx Other strategies employ multifunctional reagents to achieve C-2 amination with high selectivity. wikipedia.org However, these methods are generally not suitable for achieving C-3 amination. Nucleophilic aromatic substitution of hydrogen at the C-4 position has also been developed, but this again does not yield the required 3-amino isomer. gelest.com Given these regiochemical hurdles, the most practical and reliable route to this compound involves the reduction of a 3-nitro precursor.

Convergent and Sequential Synthetic Pathways Towards this compound

The assembly of the final molecule can be approached through two primary strategic plans: sequential and convergent synthesis. masterorganicchemistry.com

Reaction Condition Optimization for Enhanced Chemical Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates. For the key Sonogashira coupling step, optimization may involve screening different palladium catalysts, phosphine (B1218219) ligands, copper sources, bases, and solvents. organic-chemistry.org For instance, using bulky, electron-rich phosphine ligands can improve the efficiency of the oxidative addition step, especially with less reactive chlorides. youtube.com Running the reaction under copper-free conditions can prevent the formation of undesired alkyne homocoupling products, thereby increasing the yield of the desired cross-coupled product. organic-chemistry.org

For the nitro group reduction, optimization involves selecting a reducing agent that provides a high yield of the amine without affecting the ethynyl group. This could mean comparing the efficacy of different metal/acid systems or carefully controlling the conditions of catalytic hydrogenation (e.g., catalyst loading, hydrogen pressure, and reaction time) to ensure selective reduction of the nitro moiety. nih.govnih.gov

Chemical Reactivity and Derivatization of 2 Ethynyl 4 Methoxypyridin 3 Amine

Transformations Involving the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is a highly versatile functional handle for a variety of chemical transformations, ranging from cycloaddition reactions to redox chemistry and cross-coupling reactions.

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has become a cornerstone of modern chemical synthesis. organic-chemistry.org The terminal alkyne of 2-ethynyl-4-methoxypyridin-3-amine is an ideal substrate for such reactions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org In the context of this compound, this reaction would involve the treatment of the pyridine (B92270) derivative with an organic azide (B81097) in the presence of a copper(I) catalyst. Studies on the analogous compound, 2-ethynylpyridine (B158538), have shown that it can effectively promote the CuAAC reaction, even when used as a ligand in conjunction with a copper(I) source like copper(I) chloride. organic-chemistry.orgthieme-connect.com This suggests that the pyridine nitrogen in the target molecule could play a similar role in facilitating the catalysis. The reaction is typically carried out under mild conditions, often in water, and tolerates a wide range of functional groups. organic-chemistry.orgthieme-connect.com

Table 1: Examples of CuAAC Reactions with 2-Ethynylpyridine Derivatives This table is based on analogous reactions and illustrates the expected outcomes for this compound.

| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Ethynylpyridine | Benzyl azide | CuCl / 2-ethynylpyridine in water | 1-Benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole | organic-chemistry.org |

To circumvent the potential cytotoxicity of copper catalysts in biological applications, copper-free click reactions have been developed. sigmaaldrich.comwikipedia.orgnih.gov The most common of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov This reaction relies on the use of a strained cyclooctyne, which reacts readily with azides without the need for a metal catalyst. sigmaaldrich.com While this compound itself would not be the strained component, it could be readily converted to a derivative that participates in SPAAC. For instance, the amino group could be functionalized with a strained alkyne, or the ethynyl group could react with a molecule containing a strained azide. This approach is widely used for labeling biomolecules in living systems. sigmaaldrich.comnih.govrsc.org

The ethynyl group can undergo both oxidation and reduction, providing pathways to other important functional groups.

The reduction of alkynes can lead to either alkenes or alkanes, depending on the reagents and conditions employed. libretexts.orgpressbooks.pub Catalytic hydrogenation over a standard catalyst like palladium on carbon (Pd/C) will typically result in the complete reduction of the alkyne to the corresponding ethyl group. pressbooks.puborganicchemistrytutor.com However, partial reduction to the alkene can be achieved with high stereoselectivity. libretexts.orgorganicchemistrytutor.com The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen to furnish the cis-alkene. libretexts.orgkhanacademy.org Conversely, dissolving metal reduction, using sodium or lithium in liquid ammonia, proceeds via a radical anion intermediate to yield the trans-alkene. libretexts.orgpressbooks.pubkhanacademy.org

Table 2: Expected Products from the Reduction of this compound

| Reagents and Conditions | Product | Stereochemistry |

|---|---|---|

| H₂, Pd/C | 2-Ethyl-4-methoxypyridin-3-amine | N/A |

| H₂, Lindlar's Catalyst | 4-Methoxy-2-vinylpyridin-3-amine | cis |

The oxidation of the terminal alkyne can also lead to valuable synthetic intermediates, though this can be more challenging than reduction. Strong oxidizing agents can cleave the triple bond. However, under controlled conditions, the alkyne can be converted to a 1,2-dicarbonyl compound or a carboxylic acid.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgyoutube.com The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a key method for functionalizing the ethynyl group of this compound. gold-chemistry.orglibretexts.orgwikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a wide variety of aryl and vinyl substituents at the terminus of the alkyne, providing access to a vast chemical space. The reaction is generally tolerant of many functional groups and proceeds under relatively mild conditions. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira coupling protocols have also been developed to avoid the homocoupling of the alkyne that can occur in the presence of copper. wikipedia.org

Click Chemistry Applications

Reactions of the Amino Group

The amino group at the 3-position of the pyridine ring is a key site for derivatization. As a primary amine, it can undergo a variety of reactions, including acylation and alkylation. The nucleophilicity of the amino group is influenced by the electronic nature of the pyridine ring.

The acylation of the amino group can be achieved using standard acylating agents such as acid chlorides or anhydrides. However, the reactivity of aminopyridines can sometimes be complex, as acylation can also occur at the pyridine nitrogen. youtube.com Enzymatic acylation has been explored as a method for achieving regioselective acylation of amino groups in similar heterocyclic systems. nih.gov

Alkylation of the amino group can be accomplished with various alkylating agents, such as alkyl halides. google.com Additionally, reductive amination provides a route to secondary and tertiary amines. The use of alcohols as alkylating agents in the presence of a suitable catalyst is another modern approach. youtube.com The basicity of the 3-aminopyridine (B143674) moiety also allows for its use as a catalyst in certain reactions. researchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Ethynylpyridine |

| Copper(I) chloride |

| 1,4-Disubstituted 1,2,3-triazole |

| Benzyl azide |

| 1-Benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole |

| Phenylacetylene |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| Cyclooctyne |

| 2-Ethyl-4-methoxypyridin-3-amine |

| 4-Methoxy-2-vinylpyridin-3-amine |

| Lindlar's catalyst |

| Lead acetate |

| Quinoline |

| 1,2-Dicarbonyl compound |

| Carboxylic acid |

| 3-Aminopyridine |

| Acid chloride |

| Anhydride |

Protection and Deprotection Strategies for the Amine Functionality

The presence of a primary amino group in this compound necessitates the use of protecting groups in many synthetic sequences to prevent unwanted side reactions. organic-chemistry.orgrsc.org The choice of a suitable protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal. organic-chemistry.org For aminopyridines, several standard amine protecting groups can be employed.

Common strategies for the protection of the amino group include the formation of carbamates, amides, and imines. Carbamates, such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), are widely used due to their differing lability. organic-chemistry.orgacs.org The Boc group is typically cleaved under acidic conditions, while the Fmoc group is removed by treatment with a mild base, such as piperidine (B6355638). acs.org This orthogonality is particularly useful in multi-step syntheses where selective deprotection is required. organic-chemistry.org

Acylation of the amino group to form an amide is another effective protection strategy. For instance, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) can yield the corresponding acetamide. This protection can be reversed by acidic or basic hydrolysis. The formation of an imine with a suitable aldehyde, such as benzaldehyde, can also serve as a temporary protecting group, which can be readily hydrolyzed under acidic conditions.

The selection of a protecting group must also consider the other functionalities present in the molecule. For instance, the ethynyl group can be sensitive to strongly basic or nucleophilic conditions, and the pyridine nitrogen can be protonated or alkylated under acidic conditions. rsc.org Therefore, the conditions for both the protection and deprotection steps must be carefully chosen to ensure the integrity of the entire molecule.

Table 1: Common Protecting Groups for Amines and Their Cleavage Conditions

| Protecting Group | Structure | Protection Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl (Boc) | Boc-NH-R | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-NH-R | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine) |

| Acetyl (Ac) | Ac-NH-R | Acetyl chloride, Acetic anhydride | Acid or base hydrolysis |

| Benzyl (Bn) | Bn-NH-R | Benzyl bromide | Hydrogenolysis (H₂, Pd/C) |

| Trityl (Tr) | Tr-NH-R | Trityl chloride | Mild acid |

Acylation and Derivatization Reactions

The primary amino group of this compound is nucleophilic and readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. youtube.com These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the acidic byproduct. bldpharm.com The reactivity of the amino group in acylation is influenced by the electronic properties of the pyridine ring. The presence of the electron-donating methoxy (B1213986) group at the 4-position and the amino group itself at the 3-position enhances the nucleophilicity of the exocyclic amine.

Studies on the acetylation of aminopyridines have shown that 3-aminopyridines are readily acetylated at the exocyclic amino group. nih.gov The reaction of this compound with acylating agents is expected to proceed similarly, yielding N-acylated derivatives. These derivatives can have altered biological activities and physical properties compared to the parent amine.

Enzymatic acylation offers a regioselective alternative for the derivatization of amino groups, particularly in molecules with multiple reactive sites. nih.gov Lipases, for example, have been used for the regioselective acylation of amino groups in various nucleoside derivatives. nih.gov Such methods could potentially be applied to this compound to achieve selective derivatization.

Metal-Catalyzed Coupling Reactions Involving the Amine

The amino group of this compound can participate in metal-catalyzed cross-coupling reactions, most notably C-N bond-forming reactions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be used to couple the aminopyridine with aryl halides or triflates. While this reaction is more commonly used to form aminopyridines from halopyridines, the reverse reaction, coupling of an aminopyridine with a suitable substrate, is also feasible.

The presence of the pyridine nitrogen and the exocyclic amine can lead to the formation of stable complexes with transition metals, which can facilitate or in some cases inhibit catalytic activity. rsc.orgnih.gov For instance, N-aryl-2-aminopyridines are known to act as bidentate ligands, forming stable complexes with metals like rhodium and palladium, which can then direct C-H activation and subsequent functionalization. rsc.orgnih.gov A similar chelating effect could be envisioned for this compound, potentially directing reactions at the C-4 position or influencing the reactivity of the amine itself.

Copper-catalyzed Ullmann condensation is another important reaction for C-N bond formation. While traditionally requiring harsh conditions, modern variations of this reaction can proceed under milder conditions. Copper(I)-catalyzed oxidative C-N coupling of 2-aminopyridine (B139424) with terminal alkynes has been reported, leading to the formation of pyridyl amides through a C≡C bond cleavage. rsc.org This type of reactivity highlights the potential for the ethynyl group to participate in coupling reactions in concert with the amine functionality.

Table 2: Examples of Metal-Catalyzed Reactions Involving Aminopyridines

| Reaction Type | Catalyst | Coupling Partners | Product Type |

| Buchwald-Hartwig Amination | Palladium complexes | Aryl halides/triflates, Amines | N-Aryl aminopyridines |

| Ullmann Condensation | Copper complexes | Aryl halides, Amines | N-Aryl aminopyridines |

| C-H Activation/Annulation | Rhodium complexes | N-Aryl-2-aminopyridines, Alkynes | Indole derivatives |

| Oxidative C-N Coupling | Copper(I) | 2-Aminopyridine, Terminal alkynes | Pyridyl amides |

Modulation of Amine Basicity and its Impact on Reactivity

The basicity of the exocyclic amino group in this compound is a critical factor that governs its reactivity. The basicity is influenced by the electronic effects of the substituents on the pyridine ring. The 4-methoxy group is an electron-donating group through resonance, which increases the electron density on the pyridine ring and, consequently, the basicity of the amino group. Conversely, the 2-ethynyl group is electron-withdrawing, which tends to decrease the basicity.

The basicity of the amine directly impacts its nucleophilicity. A more basic amine will generally be a stronger nucleophile and react more readily with electrophiles. Therefore, the substituents on the pyridine ring not only influence the position of reactions but also their rates.

Reactivity and Functionalization of the Pyridine Core

The pyridine ring in this compound is activated towards certain reactions and deactivated towards others due to the electronic nature of its substituents. The interplay between the electron-donating methoxy and amino groups and the electron-withdrawing ethynyl group creates a unique reactivity profile.

Nucleophilic Dearomatization Reactions of the Pyridine Ring

Pyridine rings are generally electron-deficient and can undergo nucleophilic attack, particularly when activated by an electron-withdrawing group or by N-functionalization. mdpi.comnih.gov The dearomatization of pyridines is a powerful tool for the synthesis of substituted piperidines and other saturated nitrogen heterocycles. mdpi.comnih.gov

For this compound, the pyridine ring is rendered electron-rich by the 4-methoxy and 3-amino groups, making direct nucleophilic attack on the ring less favorable. However, activation of the pyridine nitrogen, for example, by acylation to form an N-acylpyridinium salt, significantly increases the electrophilicity of the ring and facilitates nucleophilic attack. mdpi.com The regioselectivity of the nucleophilic attack on the pyridinium (B92312) salt is directed by the substituents. Nucleophiles tend to add at the C-2, C-4, or C-6 positions. In the case of 4-methoxypyridinium ions, nucleophilic attack often occurs at the C-2 or C-6 position. mdpi.com

The presence of the ethynyl group at the 2-position may sterically hinder attack at this position, potentially favoring attack at the C-6 position. The development of catalytic asymmetric dearomatization reactions has allowed for the enantioselective synthesis of chiral dihydropyridones and piperidines from substituted pyridines. acs.org

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine System

Electrophilic Substitution:

Pyridine is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quimicaorganica.orgquora.comquora.com When substitution does occur, it is typically directed to the 3-position. quimicaorganica.orgquora.comquora.com In this compound, the pyridine ring is activated by the strong electron-donating amino and methoxy groups, which direct electrophilic attack to the ortho and para positions. almerja.com

The directing effects of the substituents are as follows:

3-Amino group: Strongly activating, ortho- and para-directing (to positions 2, 4, and 6).

4-Methoxy group: Strongly activating, ortho- and para-directing (to positions 3 and 5).

2-Ethynyl group: Deactivating and meta-directing (to positions 4 and 6).

Considering the combined effects, the most activated positions for electrophilic attack would be C-5 and C-6. The C-5 position is ortho to the 4-methoxy group and para to the 3-amino group (if considering the pyridine N as a point of reference), making it highly activated. The C-6 position is para to the 3-amino group and ortho to the 2-ethynyl group (which is deactivating). Therefore, electrophilic substitution is most likely to occur at the C-5 position.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires a good leaving group at the 2-, 4-, or 6-position. quora.comquimicaorganica.org The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom. quora.com In this compound, there are no inherent leaving groups on the ring. However, it may be possible to introduce a leaving group, for example, by diazotization of the amino group followed by substitution with a halide.

Alternatively, if a leaving group were present at the 2- or 4-position, the electron-donating amino and methoxy groups would disfavor SNAr by increasing the electron density on the ring. However, the ethynyl group at the 2-position would activate this position towards nucleophilic attack. If a leaving group were at the 2-position, nucleophilic substitution would be a plausible transformation.

Advanced Spectroscopic and Structural Analysis of 2 Ethynyl 4 Methoxypyridin 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms within the 2-Ethynyl-4-methoxypyridin-3-amine molecule can be established.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. The predicted spectrum of this compound would exhibit distinct signals corresponding to each type of proton.

Aromatic Protons : The pyridine (B92270) ring contains two protons. The proton at the C-6 position is expected to appear as a doublet due to coupling with the proton at C-5. Similarly, the C-5 proton will appear as a doublet. Their chemical shifts are influenced by the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing ethynyl (B1212043) group.

Amine Protons (NH₂) : The two protons of the primary amine group typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Methoxy Protons (OCH₃) : The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet, typically in the range of δ 3.8–4.0 ppm. benchchem.com

Ethynyl Proton (≡C-H) : The terminal alkyne proton is highly characteristic and should appear as a sharp singlet, generally found in the region of δ 2.5–3.5 ppm. benchchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-6 (Pyridine) | ~7.8-8.2 | Doublet (d) | Downfield shift due to proximity to nitrogen. |

| H-5 (Pyridine) | ~6.5-6.8 | Doublet (d) | Upfield shift influenced by the methoxy and amino groups. |

| NH₂ (Amine) | Variable (Broad) | Singlet (s) | Chemical shift is concentration and solvent dependent. |

| OCH₃ (Methoxy) | ~3.8-4.0 | Singlet (s) | Consistent with typical methoxypyridine derivatives. benchchem.com |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment.

Pyridine Carbons : The four carbon atoms of the pyridine ring will show distinct signals. The carbons bearing substituents (C-2, C-3, C-4) will have their chemical shifts significantly influenced by these groups. The C-2, attached to the ethynyl group and nitrogen, and C-4, attached to the methoxy group, are expected to be significantly deshielded.

Ethynyl Carbons (C≡C) : The two sp-hybridized carbons of the alkyne group typically resonate in the δ 70–90 ppm range. benchchem.com The carbon attached to the pyridine ring will be at a different chemical shift than the terminal carbon.

Methoxy Carbon (OCH₃) : The carbon of the methoxy group is expected to appear at approximately δ 55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 (Pyridine) | ~140-150 | Attached to nitrogen and the ethynyl group. |

| C-3 (Pyridine) | ~110-120 | Attached to the amino group. |

| C-4 (Pyridine) | ~160-165 | Attached to the electron-donating methoxy group. |

| C-5 (Pyridine) | ~105-115 | Shielded by the adjacent methoxy and amino groups. |

| C-6 (Pyridine) | ~150-155 | Attached to nitrogen. |

| C ≡CH (Ethynyl) | ~80-90 | The carbon attached to the pyridine ring. |

| C≡C H (Ethynyl) | ~70-80 | The terminal alkyne carbon. |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (COrrelation SpectroscopY) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu A key correlation would be a cross-peak between the pyridine protons H-5 and H-6, confirming their adjacent positions on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It would be used to definitively link each proton signal to its corresponding carbon signal, for example, connecting the methoxy proton singlet to the methoxy carbon signal and the aromatic protons H-5 and H-6 to their respective carbons, C-5 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular structure. youtube.com Key HMBC correlations for confirming the substituent positions on the pyridine ring would include:

A correlation between the methoxy protons (OCH₃ ) and the C-4 carbon, confirming the position of the methoxy group.

Correlations from the aromatic proton H-5 to carbons C-3, C-4, and C-6.

A correlation from the ethynyl proton (C≡CH ) to carbons C-2 and C-3, confirming the position of the ethynyl group.

Correlations from the amine protons (NH₂ ) to carbons C-3 and C-4.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the compound's structure through analysis of its fragmentation patterns. For this compound (C₈H₈N₂O), the molecular weight is 148.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak ([M]⁺) at an m/z of 148. Because the molecule contains an even number of nitrogen atoms (two), its molecular ion peak will have an even mass-to-charge ratio, in accordance with the nitrogen rule.

Common fragmentation pathways for amines and ethers would likely be observed. libretexts.org Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.orglibretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 148 | [C₈H₈N₂O]⁺ | Molecular Ion ([M]⁺) |

| 133 | [C₇H₅N₂O]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group ([M-15]⁺). |

| 120 | [C₇H₆N₂]⁺ | Loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment or loss of a formyl radical (•CHO). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. wpmucdn.com

The IR spectrum of this compound is predicted to show several key absorption bands that confirm its structure.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350-3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~3300 | C-H Stretch (sp) | Terminal Alkyne (-C≡C-H) |

| ~2100-2140 | C≡C Stretch | Alkyne (-C≡C-) |

| ~1600-1640 | N-H Bend | Primary Amine (-NH₂) |

| ~1450-1600 | C=C and C=N Stretch | Aromatic Pyridine Ring |

X-ray Crystallography for Precise Molecular Structure Elucidation

While NMR, MS, and IR spectroscopy provide powerful evidence for the structure of this compound, single-crystal X-ray diffraction (SCXRD) offers the most definitive and unambiguous structural proof.

This technique involves growing a high-quality single crystal of the compound and analyzing the diffraction pattern produced when it is irradiated with X-rays. The resulting data allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are typically difficult to resolve).

X-ray crystallography would provide incontrovertible evidence for:

The exact connectivity of the atoms, confirming the 2-ethynyl, 3-amino, and 4-methoxy substitution pattern on the pyridine ring.

Precise bond lengths and bond angles for the entire molecule.

The planarity of the pyridine ring and the geometry of the substituent groups.

Intermolecular interactions, such as hydrogen bonding, in the solid state.

This method serves as the ultimate confirmation of the structural assignments made by other spectroscopic techniques.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Molecule Synthesis

The intrinsic reactivity of its functional groups makes 2-Ethynyl-4-methoxypyridin-3-amine a highly adaptable building block. The electron-donating nature of the amino and methoxy (B1213986) groups influences the reactivity of the pyridine (B92270) ring and the ethynyl (B1212043) moiety. The alkyne serves as a handle for carbon-carbon bond formation, while the amine group is a key nucleophile and a site for amidation or imine formation. This multi-functionality allows for sequential and controlled synthetic transformations.

Synthetic Utility in the Construction of Diverse Substituted Heterocycles

The presence of both a nucleophilic amine and a reactive alkyne within the same molecule offers a powerful platform for the synthesis of fused and substituted heterocyclic systems. Ynamines, which are compounds containing an amino group directly attached to an alkyne, are known for their high reactivity toward electrophiles and their participation in cycloaddition reactions. While this compound is an ethynyl-amine rather than a ynamine, the proximate arrangement of these groups allows for similar intramolecular cyclization strategies and participation in multicomponent reactions.

The ethynyl group can readily participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Click Chemistry) to form triazoles or with nitrile oxides to form isoxazoles. The adjacent amine functionality can then be used to direct these reactions or to participate in subsequent cyclization steps, leading to complex, fused ring systems like triazolopyridines.

Table 1: Potential Heterocyclic Scaffolds from Ethynyl-Amine Precursors

| Reaction Type | Reactant | Resulting Heterocycle |

|---|---|---|

| [3+2] Cycloaddition | Azide (B81097) (R-N₃) | 1,2,3-Triazole |

| [4+2] Cycloaddition | Electron-deficient diene | Substituted Pyridine |

| Condensation/Cyclization | 1,3-Diketone | Substituted Aniline |

Intermediates for the Synthesis of Natural Product Analogues

Natural products are a rich source of inspiration for drug discovery, often featuring complex heterocyclic cores. The synthesis of natural product analogues—molecules that retain the core structure of a natural product but with slight modifications—is a crucial strategy for developing new therapeutic agents. Building blocks that allow for the rapid assembly of these core structures are therefore highly valuable.

Given that the substituted pyridine motif is present in numerous alkaloids and other bioactive natural products, this compound serves as a potential starting material for generating libraries of natural product analogues. The ethynyl and amine groups provide handles for introducing diversity, allowing chemists to systematically modify the periphery of a core structure to probe structure-activity relationships.

Precursors for Advanced Amino Acid Derivatives and Quaternary Stereocenters

While not a conventional amino acid itself, the amine functionality of this compound can be acylated or used in peptide coupling reactions. More advanced applications could involve its use as a scaffold to construct non-proteinogenic amino acids with constrained geometries, which are of interest in peptide design. The rigidity of the pyridine ring could be used to control the conformation of peptide backbones. The synthesis of molecules with quaternary stereocenters—a carbon atom bonded to four different non-hydrogen groups—is a significant challenge in organic synthesis, and developing precursors that facilitate their construction is an active area of research.

Scaffold for Ligand Design in Transition Metal Catalysis

The design of organic ligands that can coordinate to a metal center is fundamental to the development of new catalysts. The structure of this compound is well-suited for this purpose. The pyridine ring's nitrogen atom is a classic Lewis basic site for metal coordination. Furthermore, the adjacent amino group can act as a second coordination site, potentially allowing the molecule to function as a bidentate "pincer" ligand.

Such N,N'-bidentate ligands are cornerstones of coordination chemistry and are used in a wide array of transition-metal-catalyzed reactions, including hydrogenations, cross-couplings, and oxidations. The electronic properties of the ligand, which are critical for tuning the reactivity of the metal catalyst, can be modulated by the methoxy and ethynyl substituents. The ethynyl group also offers a site for further modification, enabling the ligand to be anchored to a solid support or incorporated into a larger macromolecular structure.

Table 2: Potential Applications in Transition Metal Catalysis

| Metal | Catalytic Application | Role of Ligand |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilize metal center, influence selectivity |

| Rhodium (Rh) | Asymmetric hydrogenation | Create chiral environment |

| Ruthenium (Ru) | C-H amination, Metathesis | Control reactivity and catalyst lifetime |

Development of Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) and Porous Organic Frameworks (POFs) are highly ordered, crystalline materials with extensive internal surface areas, making them promising for applications in gas storage, separation, and catalysis. These materials are constructed from metal nodes (in MOFs) or light-element nodes (in POFs) connected by organic "linker" molecules.

An ideal linker molecule possesses a rigid structure and multiple functional groups capable of coordinating to metal ions or forming strong covalent bonds. This compound exhibits these features.

For MOFs: The pyridine nitrogen and the exocyclic amine can both coordinate to metal centers, such as copper, zinc, or zirconium, to form the framework. The rigidity of the pyridine ring helps ensure the formation of a porous, non-interpenetrated structure.

For POFs: The ethynyl group is a key functionality for forming POFs through irreversible coupling reactions, such as Sonogashira coupling, to create a robust, covalently linked network.

The presence of multiple distinct functional groups on a single linker can create multifunctional frameworks with, for example, both catalytic sites (from metal nodes) and specific binding pockets (from the functionalized organic linker).

Applications in Advanced Material Science (e.g., Aggregation-Induced Emission materials)

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation in the solid state or in poor solvents. This effect is typically attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel.

AIEgens often feature propeller-shaped or other sterically hindered structures that have multiple rotational degrees of freedom in solution. The this compound scaffold could be incorporated into larger molecular designs to create novel AIEgens. The substituted pyridine core is planar and rigid, but the ethynyl group provides a vector for extension into larger, sterically crowded architectures. By coupling this compound to other aromatic or bulky groups, it is possible to design molecules where, upon aggregation, the free rotation of peripheral groups is hindered, potentially activating strong fluorescence. This makes such materials candidates for use in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

Design and Synthesis of Radiolabeled Probes for Research Applications

The strategic design and synthesis of radiolabeled probes derived from this compound are pivotal for their application in molecular imaging, particularly in Positron Emission Tomography (PET). These probes serve as tracers to visualize and quantify biological processes in vivo, offering invaluable insights into the pathophysiology of various diseases. The core structure of this compound provides a versatile scaffold that can be chemically modified to incorporate positron-emitting radionuclides, such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F).

The design of such radiolabeled probes hinges on several key principles. A crucial aspect is the selection of the radiolabeling position within the molecule, which should be executed without compromising the compound's affinity and selectivity for its biological target. Furthermore, the synthetic pathway must be adaptable for rapid and efficient radiolabeling, considering the short half-lives of PET isotopes like ¹¹C (20.3 minutes) and ¹⁸F (109.8 minutes) nih.govmdpi.com.

Design Principles for Radiolabeled Probes

The development of effective radiolabeled probes from the this compound framework involves a meticulous design process. The primary goal is to create a tracer that retains high binding affinity to its target while possessing favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier for neuroimaging applications.

Derivatives are often designed to target specific receptors or enzymes in the body. For instance, pyridine derivatives have been explored as ligands for metabotropic glutamate (B1630785) subtype 5 receptors (mGluR5), which are implicated in various central nervous system disorders nih.govnih.gov. The design process for a PET ligand typically involves:

Structural Modification for Labeling: A key consideration is the introduction of a functional group suitable for radiolabeling. For ¹¹C-labeling, this often involves the incorporation of a precursor moiety, such as a desmethyl or hydroxymethyl group, that can be readily methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate nih.govnih.gov. For ¹⁸F-labeling, precursors with good leaving groups, such as nitro or trimethylammonium groups, are often synthesized to facilitate nucleophilic substitution with [¹⁸F]fluoride nih.gov.

Pharmacokinetic Optimization: The lipophilicity of the molecule is a critical parameter that influences its biodistribution and brain uptake. Modifications to the this compound scaffold can be made to fine-tune this property to achieve optimal brain penetration and minimal non-specific binding nih.gov.

Metabolic Stability: The probe should exhibit sufficient metabolic stability in vivo to ensure that the detected radioactive signal originates from the intact tracer bound to its target and not from radiolabeled metabolites.

Synthesis of Radiolabeled Probes

The synthesis of radiolabeled probes is a time-sensitive process that demands high efficiency and radiochemical purity. The choice of radioisotope and the corresponding labeling chemistry are critical.

Carbon-11 is a commonly used positron emitter due to its short half-life, which allows for multiple PET scans in the same subject on the same day bohrium.com. The introduction of a ¹¹C-methyl group is a prevalent strategy. For a hypothetical radiolabeling of a derivative of this compound, a precursor with a free amine or hydroxyl group could be utilized.

For example, a desmethyl precursor could be reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate under basic conditions to yield the desired ¹¹C-labeled product nih.gov. This reaction is typically performed in a sealed vessel at an elevated temperature to expedite the reaction. The resulting radiolabeled compound is then rapidly purified using high-performance liquid chromatography (HPLC) to ensure it is suitable for injection nih.gov. The entire process, from synthesis to purification and formulation, must be completed within a short timeframe, typically 30-40 minutes nih.gov.

| Radiolabeling Precursor | Radiolabeling Agent | Reaction Conditions | Radiochemical Yield (Decay Corrected) | Specific Activity (GBq/µmol) | Reference |

|---|---|---|---|---|---|

| Desmethyl-M-PEPy | [¹¹C]CH₃I | Basic conditions | Not specified | 26-44 | nih.gov |

| Nor-methyl FAUC346 | [¹¹C]Methyl triflate | Acetone, aq. NaOH, -10°C, 1 min | Not specified | 45-75 | nih.gov |

| Nor-methyl piperidine (B6355638) derivative | [¹¹C]Methylation | Not specified | Not specified | Not specified | nih.gov |

Fluorine-18 is another widely used PET isotope, favored for its longer half-life, which allows for more complex synthetic procedures and distribution to satellite imaging centers mdpi.com. A common method for ¹⁸F-labeling is aromatic nucleophilic substitution. This would involve synthesizing a precursor of this compound bearing a suitable leaving group, such as a nitro group, at the desired labeling position.

The precursor is then reacted with no-carrier-added [¹⁸F]fluoride, which is typically produced in a cyclotron and activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K2.2.2) in the presence of a base mdpi.comnih.gov. The reaction is generally carried out in an aprotic solvent at high temperatures. Following the reaction, the ¹⁸F-labeled probe is purified by HPLC.

| Precursor Type | Radiolabeling Agent | Reaction Conditions | Radiochemical Yield | Reference |

|---|---|---|---|---|

| Nitro precursor | [¹⁸F]Fluoride ion | Aromatic nucleophilic substitution | Not specified | nih.gov |

| Triflate precursor | [¹⁸F]Fluoride (TBAF) | Nucleophilic substitution (SN2) | 6% (non-radioactive) | mdpi.com |

Research Findings and Applications

While specific research findings on radiolabeled probes derived directly from this compound are not available, studies on structurally similar compounds provide valuable insights into their potential applications. For instance, the ¹¹C-labeled pyridine derivative, [¹¹C]M-PEPy, has been evaluated as a PET ligand for imaging mGluR5 in the central nervous system nih.govnih.gov.

In vivo microPET imaging studies in rats with compounds like [¹¹C]M-PEPy have demonstrated high specific binding in brain regions known to have a high density of mGluR5, such as the olfactory bulb, striatum, hippocampus, and cortex nih.gov. The specificity of binding is often confirmed by pre-administration of a non-radiolabeled antagonist, which leads to a significant reduction in the uptake of the radiotracer nih.gov. Such studies are crucial for validating the utility of new radiolabeled probes for in vivo imaging of their intended targets.

The development of these radiolabeled probes is instrumental in neuroscience research, providing a non-invasive tool to study the distribution and density of receptors and enzymes in the brain under normal and pathological conditions researchgate.net. This can aid in the diagnosis of diseases, the development of new drugs, and the monitoring of treatment responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.